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Compound of Interest

Compound Name: 3-Bromophenacyl bromide

Cat. No.: B097053 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-
Bromophenacyl bromide (2-bromo-1-(3-bromophenyl)ethanone), a versatile reagent in

organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with experimental protocols for data

acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-Bromophenacyl bromide.

¹H and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the

structure of organic molecules.[1] The proton (¹H) and carbon-13 (¹³C) NMR data for 3-
Bromophenacyl bromide are presented below. The ¹H NMR spectrum is characterized by

signals in the aromatic region corresponding to the substituted phenyl ring and a singlet for the

methylene protons adjacent to the carbonyl group.[1]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 3-Bromophenacyl Bromide
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¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ) [ppm] Description Chemical Shift (δ) [ppm]

8.12 t, J = 1.83 Hz, 1H 190.4

7.92-7.89 m, 1H 136.5

7.75-7.72 m, 1H 135.1

7.38 t, J = 7.9 Hz, 1H 129.3

4.42 s, 2H 125.9

123.3

30.3

Source: Supporting Information for "A New and Versatile One-Pot Strategy to synthesize alpha-

Bromoketones from Secondary Alcohols Using Ammo" (2014)[2]

Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy provides information about the functional groups present in a

molecule. The IR spectrum of 3-Bromophenacyl bromide is characterized by a strong

absorption band corresponding to the carbonyl (C=O) stretching vibration.[1]

Table 2: Infrared (IR) Spectroscopic Data for 3-Bromophenacyl Bromide

Wavenumber (cm⁻¹) Vibrational Mode

1680 - 1700 C=O Stretch

3000 - 3100 Aromatic C-H Stretch

2850 - 2960 Aliphatic C-H (-CH₂) Stretch

550 - 750 C-Br Stretch

Source: BenchChem (2024)[1]
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Mass Spectrometry (MS) Data
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern

of a compound. Due to the presence of two bromine atoms, the mass spectrum of 3-
Bromophenacyl bromide exhibits a characteristic isotopic pattern for the molecular ion peak,

with M, M+2, and M+4 peaks.

Table 3: Mass Spectrometry Data for 3-Bromophenacyl Bromide

m/z Assignment

276, 278, 280 [M]⁺ (Molecular ion)

183, 185 [M - CH₂Br]⁺

155, 157 [M - Br - CO]⁺

76 [C₆H₄]⁺

Experimental Protocols
The following sections describe generalized experimental protocols for the synthesis and

spectroscopic analysis of 3-Bromophenacyl bromide.

Synthesis of 3-Bromophenacyl Bromide
A common method for the synthesis of 3-Bromophenacyl bromide is the bromination of 3'-

bromoacetophenone.[1]

Procedure:

To a solution of 3'-bromoacetophenone in a suitable solvent (e.g., glacial acetic acid),

elemental bromine is added dropwise at a controlled temperature (typically below 20°C).

The reaction mixture is stirred until the reaction is complete, which can be monitored by thin-

layer chromatography.

Upon completion, the mixture is cooled, and the precipitated product is collected by filtration.
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The crude product is washed with a suitable solvent (e.g., 50% ethanol) to remove

impurities.[1]

Further purification can be achieved by recrystallization from a solvent such as 95% ethanol.

[1]

NMR Spectroscopy
Sample Preparation:

A small amount of the purified 3-Bromophenacyl bromide is dissolved in a deuterated

solvent, typically chloroform-d (CDCl₃), in an NMR tube. A small amount of tetramethylsilane

(TMS) can be added as an internal standard.

Data Acquisition:

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz

for protons.

Infrared (IR) Spectroscopy
Sample Preparation:

A gas-phase infrared spectrum can be obtained. Alternatively, a solid sample can be prepared

as a KBr pellet or a Nujol mull.

Data Acquisition:

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry
Sample Preparation:

The sample is introduced into the mass spectrometer, typically via a direct insertion probe or

after separation by gas chromatography (GC).

Data Acquisition:
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Electron ionization (EI) is a common method for this type of compound. The instrument is set to

scan a suitable mass range (e.g., m/z 50-350) to detect the molecular ion and fragment ions.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 3-
Bromophenacyl bromide.
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Spectroscopic Analysis Workflow for 3-Bromophenacyl Bromide
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Caption: Workflow of Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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